molecular formula C16H17FN2O4S B4960038 N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide

N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide

Katalognummer B4960038
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: NSDJVCRKSRXUJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various applications, including drug development, cancer treatment, and molecular imaging.

Wirkmechanismus

The mechanism of action of N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide involves the selective binding to CAIX expressed on the surface of cancer cells. The binding of N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide to CAIX leads to the internalization of the compound into cancer cells, resulting in the inhibition of CAIX activity. This inhibition leads to a decrease in the extracellular pH of cancer cells, making them more susceptible to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide has been shown to have minimal toxicity and side effects in preclinical studies. This compound has a high binding affinity to CAIX, making it a highly specific imaging agent for cancer diagnosis. The inhibition of CAIX activity by N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide in lab experiments include its high specificity and sensitivity in detecting CAIX expression in tumors. This compound can be used in various imaging modalities, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT). The limitations of using N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide in lab experiments include the need for specialized equipment and expertise in handling radioactive compounds.

Zukünftige Richtungen

For N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide research include the development of novel imaging agents for cancer diagnosis and treatment. This compound can be modified to enhance its binding affinity to CAIX and improve its pharmacokinetic properties. Additionally, N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide can be used in combination with other imaging agents and therapeutic agents to improve cancer treatment outcomes. Overall, N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide shows great promise in cancer research and has the potential to revolutionize cancer diagnosis and treatment.

Synthesemethoden

The synthesis method of N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide involves the reaction of 2-fluoro-4-nitroaniline with 3-hydroxypropylamine and subsequent sulfonation with sulfuric acid. The resulting product is then coupled with benzoyl chloride to obtain N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide.

Wissenschaftliche Forschungsanwendungen

N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide has been extensively studied for its potential in cancer diagnosis and treatment. This compound has been shown to selectively bind to carbonic anhydrase IX (CAIX), a tumor-associated antigen that is overexpressed in various types of cancer. N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide can be used as a molecular imaging agent to detect CAIX expression in tumors, enabling early cancer diagnosis and monitoring of treatment response.

Eigenschaften

IUPAC Name

N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c17-14-11-13(24(22,23)18-9-4-10-20)7-8-15(14)19-16(21)12-5-2-1-3-6-12/h1-3,5-8,11,18,20H,4,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDJVCRKSRXUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)S(=O)(=O)NCCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-fluoro-4-(3-hydroxypropylsulfamoyl)phenyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.